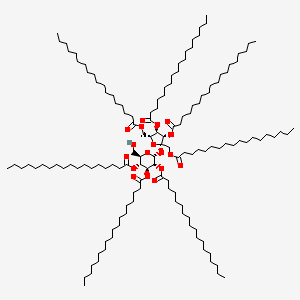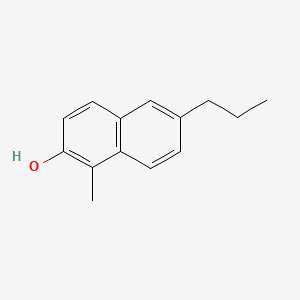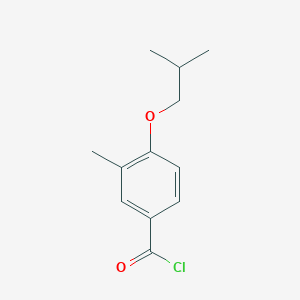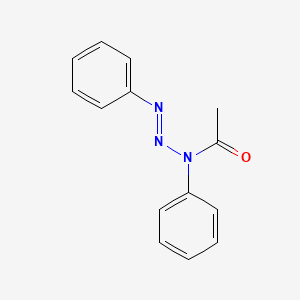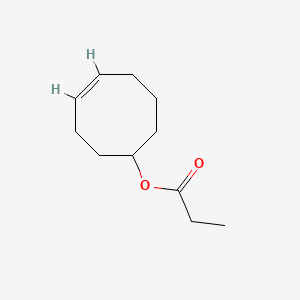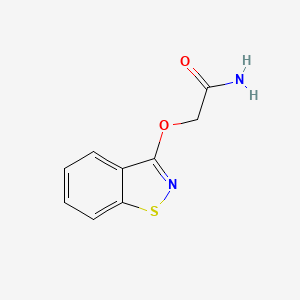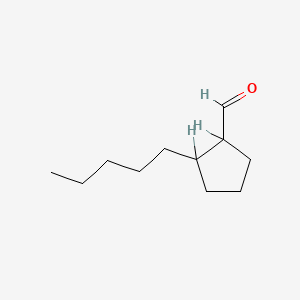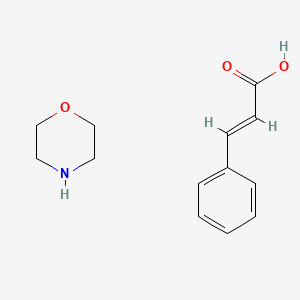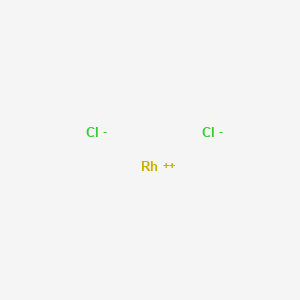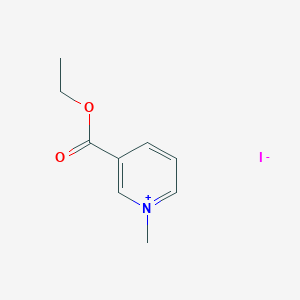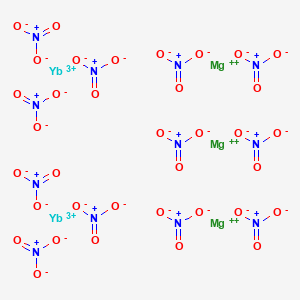
Trimagnesium diytterbium dodecanitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimagnesium diytterbium dodecanitrate is a complex inorganic compound with the molecular formula Mg₃Yb₂(NO₃)₁₂ It is composed of magnesium, ytterbium, and nitrate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trimagnesium diytterbium dodecanitrate typically involves the reaction of magnesium nitrate and ytterbium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ 3 \text{Mg(NO}_3\text{)}_2 + 2 \text{Yb(NO}_3\text{)}_3 \rightarrow \text{Mg}_3\text{Yb}_2(\text{NO}3\text{)}{12} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale mixing of magnesium and ytterbium nitrates in reactors. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where the ytterbium ions can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The nitrate ions in the compound can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize ytterbium ions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used to reduce ytterbium ions.
Substitution Reactions: Ammonium chloride or sodium sulfate can be used to substitute nitrate ions.
Major Products Formed:
Oxidation: Formation of ytterbium oxides.
Reduction: Formation of ytterbium metal or lower oxidation state compounds.
Substitution: Formation of magnesium and ytterbium salts with different anions.
Applications De Recherche Scientifique
Trimagnesium diytterbium dodecanitrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other magnesium and ytterbium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to the presence of ytterbium.
Medicine: Explored for its potential use in targeted drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of trimagnesium diytterbium dodecanitrate involves the interaction of its constituent ions with molecular targets. The magnesium ions can interact with enzymes and proteins, influencing various biochemical pathways. Ytterbium ions can act as contrast agents in imaging techniques due to their high atomic number, which enhances image contrast.
Comparaison Avec Des Composés Similaires
Trimagnesium dicitrate: A compound with similar magnesium content but different anionic composition.
Ytterbium nitrate: Contains ytterbium and nitrate ions but lacks magnesium.
Magnesium nitrate: Contains magnesium and nitrate ions but lacks ytterbium.
Uniqueness: Trimagnesium diytterbium dodecanitrate is unique due to the combination of magnesium and ytterbium ions, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a compound of significant interest.
Propriétés
Numéro CAS |
93893-25-5 |
|---|---|
Formule moléculaire |
Mg3N12O36Yb2 |
Poids moléculaire |
1163.1 g/mol |
Nom IUPAC |
trimagnesium;ytterbium(3+);dodecanitrate |
InChI |
InChI=1S/3Mg.12NO3.2Yb/c;;;12*2-1(3)4;;/q3*+2;12*-1;2*+3 |
Clé InChI |
NDERFYBFRURXQF-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Yb+3].[Yb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


